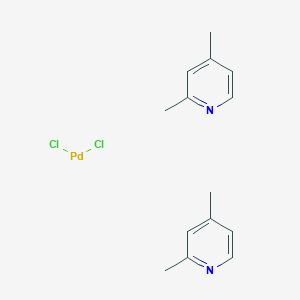![molecular formula C11H9NO4 B12888839 2-(Hydroxymethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12888839.png)
2-(Hydroxymethyl)benzo[d]oxazole-6-acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Hydroxymethyl)benzo[d]oxazole-6-acrylic acid is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a hydroxymethyl group at the 2-position and an acrylic acid moiety at the 6-position of the benzo[d]oxazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)benzo[d]oxazole-6-acrylic acid typically involves the following steps:
Formation of the Benzo[d]oxazole Ring: The initial step involves the cyclization of ortho-aminophenol with a suitable carboxylic acid derivative, such as chloroacetic acid, under acidic conditions to form the benzo[d]oxazole core.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced by reacting the benzo[d]oxazole derivative with formaldehyde in the presence of a base, such as sodium hydroxide.
Acrylic Acid Moiety Addition:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
2-(Hydroxymethyl)benzo[d]oxazole-6-acrylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The acrylic acid moiety can be reduced to a propionic acid derivative using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: 2-(Carboxymethyl)benzo[d]oxazole-6-acrylic acid.
Reduction: 2-(Hydroxymethyl)benzo[d]oxazole-6-propionic acid.
Substitution: 2-(Alkoxymethyl)benzo[d]oxazole-6-acrylic acid.
科学研究应用
2-(Hydroxymethyl)benzo[d]oxazole-6-acrylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2-(Hydroxymethyl)benzo[d]oxazole-6-acrylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or immune response, depending on its specific application.
相似化合物的比较
Similar Compounds
2-(Hydroxymethyl)benzo[d]oxazole: Lacks the acrylic acid moiety, making it less versatile in certain applications.
6-Acryloxybenzo[d]oxazole: Contains an acryloxy group instead of a hydroxymethyl group, leading to different reactivity and applications.
2-(Methoxymethyl)benzo[d]oxazole: The methoxy group provides different electronic properties compared to the hydroxymethyl group.
Uniqueness
2-(Hydroxymethyl)benzo[d]oxazole-6-acrylic acid is unique due to the presence of both the hydroxymethyl and acrylic acid moieties, which confer distinct chemical reactivity and potential for diverse applications in various fields.
属性
分子式 |
C11H9NO4 |
|---|---|
分子量 |
219.19 g/mol |
IUPAC 名称 |
(E)-3-[2-(hydroxymethyl)-1,3-benzoxazol-6-yl]prop-2-enoic acid |
InChI |
InChI=1S/C11H9NO4/c13-6-10-12-8-3-1-7(2-4-11(14)15)5-9(8)16-10/h1-5,13H,6H2,(H,14,15)/b4-2+ |
InChI 键 |
ZTFSTWIBNOQZTB-DUXPYHPUSA-N |
手性 SMILES |
C1=CC2=C(C=C1/C=C/C(=O)O)OC(=N2)CO |
规范 SMILES |
C1=CC2=C(C=C1C=CC(=O)O)OC(=N2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


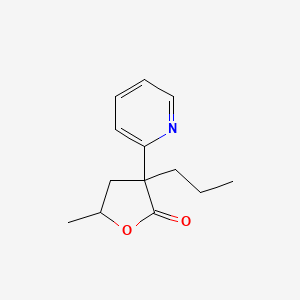
![2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12888759.png)



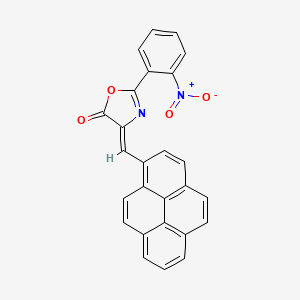


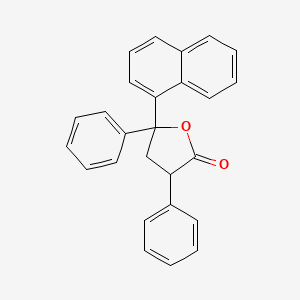

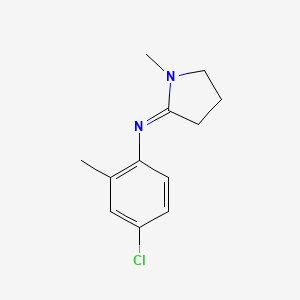
![7-Ethoxy-4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B12888824.png)

